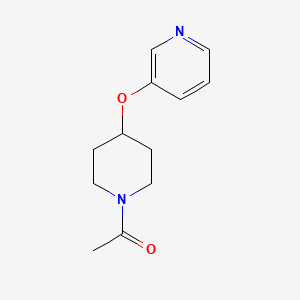
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone” is an organic compound that contains a piperidine ring and a pyridine ring . Piperidine is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with two double bonds and one nitrogen atom . The exact 3D structure would depend on the specific spatial arrangement of these rings and the attached functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyridine and piperidine rings could impact its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds related to 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone highlight their complex hydrogen-bonding patterns and crystalline structure stabilization through various interactions. For instance, compounds with similar structural frameworks exhibit bifurcated intra- and intermolecular hydrogen bonding, contributing to their stabilization in solid forms. This is exemplified by studies on enaminones, where hydrogen-bonded rings and weak interactions play critical roles in crystal structure formation (Balderson et al., 2007).
Microwave-Assisted Synthesis and Antibacterial Activity
The microwave-assisted synthesis of compounds structurally related to 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone has been explored for their antibacterial properties. This method proves efficient for the synthesis of various derivatives, which are subsequently tested for antibacterial activity, showcasing the potential of such compounds in antimicrobial applications (Merugu, Ramesh, & Sreenivasulu, 2010).
Antiviral Research
Research into the antiviral activity of derivatives of 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone indicates potential uses against viruses such as HSV1 and HAV-MBB. The synthesis of specific derivatives demonstrates their utility in generating novel antiviral agents, with detailed structural analysis supporting the exploration of their efficacy (Attaby et al., 2006).
Cytotoxic Studies and Docking Studies
The synthesis and characterization of compounds within this chemical family have been linked to cytotoxic studies, revealing insights into their potential therapeutic applications. Notably, docking studies facilitate understanding the interaction mechanisms with biological targets, furthering the development of drug candidates (Govindhan et al., 2017).
Methodological Advances in Synthesis
Innovative synthesis methods have been developed for compounds related to 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone, offering scalable and efficient approaches to producing such chemicals. These methods contribute to the broader application of these compounds in medicinal chemistry, highlighting their significance (Smaliy et al., 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-pyridin-3-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14-7-4-11(5-8-14)16-12-3-2-6-13-9-12/h2-3,6,9,11H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUHRWCVZOUPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-2-thiophenecarboxylate](/img/structure/B2896041.png)
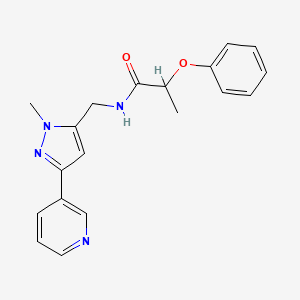
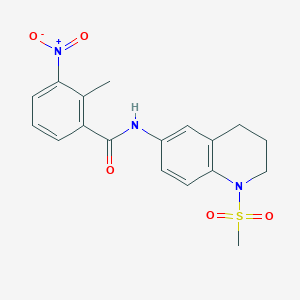
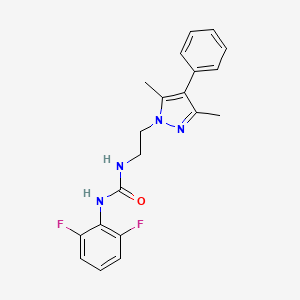
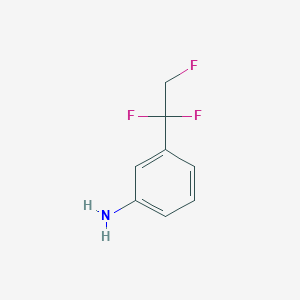
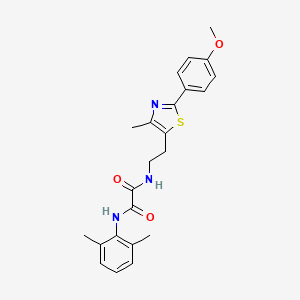
![3-(Pyridin-4-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B2896050.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2896051.png)
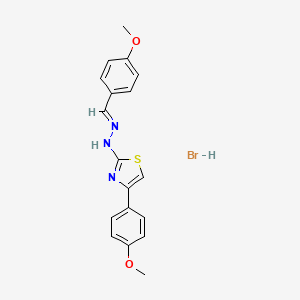
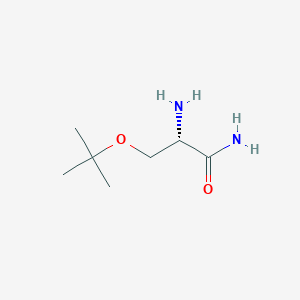
![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)
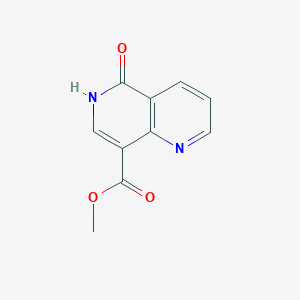
![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide](/img/structure/B2896062.png)
![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2896064.png)